- Zuhause

- search for "deb134407"

Sorry, we couldn't find anything regarding "

deb134407

".

Tips

- Make sure all the words are spelled correctly

- Try rephrasing keywords or using synonyms

- Try our Structure Search tool

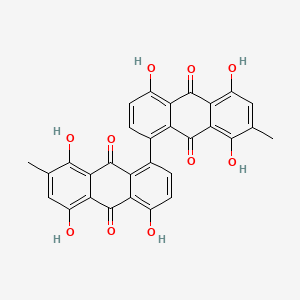

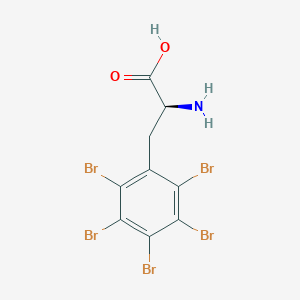

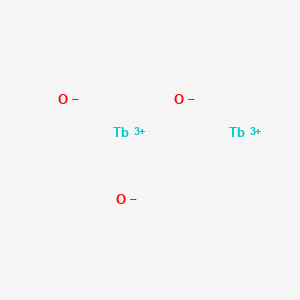

![4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene](/img/structure/B6343849.png)